Z-N-Me-Ala-OH

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

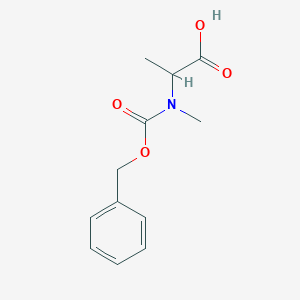

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine (also known as Z-N-Me-Ala-OH), a valuable building block in peptide synthesis and drug discovery. This document details established synthetic methodologies, experimental protocols, and key characterization data to support researchers in the efficient and reliable preparation of this important compound.

Introduction

N-Benzyloxycarbonyl-N-methyl-L-alanine is an N-protected and N-methylated amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling. N-methylation of the amide bond can significantly impact the conformational properties of peptides, leading to increased enzymatic stability, enhanced membrane permeability, and modified biological activity. Consequently, the synthesis of N-Cbz-N-methyl-L-alanine is a fundamental step in the design and development of novel peptide-based therapeutics.

Two primary synthetic strategies are commonly employed for the preparation of N-Benzyloxycarbonyl-N-methyl-L-alanine:

-

Direct Benzyloxycarbonylation of N-methyl-L-alanine: This approach involves the direct protection of the secondary amine of N-methyl-L-alanine using benzyl chloroformate.

-

N-methylation of N-Benzyloxycarbonyl-L-alanine: This alternative route begins with the readily available N-Cbz-L-alanine, followed by methylation of the nitrogen atom.

This guide will provide detailed experimental protocols for both methodologies, allowing researchers to select the most suitable approach based on starting material availability and laboratory capabilities.

Synthetic Methodologies

Method 1: N-methylation of N-Benzyloxycarbonyl-L-alanine

This method, adapted from the procedure described by J. R. Coggins and N. L. Benoiton in the Canadian Journal of Chemistry, involves the selective N-methylation of N-benzyloxycarbonyl-L-alanine using sodium hydride and methyl iodide.[1]

Reaction Scheme:

Caption: N-methylation of N-Cbz-L-alanine.

Experimental Protocol:

A detailed experimental protocol for the N-methylation of N-benzyloxycarbonylamino acids is provided below.[1]

Materials:

-

N-Benzyloxycarbonyl-L-alanine (Z-L-Ala-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (4 N)

Procedure:

-

To a solution of N-benzyloxycarbonyl-L-alanine (0.020 mol) in anhydrous THF (55 mL) in a flask equipped with a reflux condenser and a drying tube, add methyl iodide (10.0 mL, 0.160 mol) followed by sodium hydride dispersion (2.88 g, 0.060 mol of NaH).

-

Place the flask in an 80 °C wax bath and reflux for 24 hours.

-

Remove the solvent under vacuum. Add diethyl ether (25 mL) and repeat the evaporation to remove residual methyl iodide.

-

Distribute the residue between diethyl ether (100 mL) and water (25 mL).

-

Separate the aqueous layer and wash it with diethyl ether (2 x 20 mL).

-

Cool the aqueous solution to 0 °C and acidify to pH 2 with 4 N HCl.

-

Extract the product into ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent by evaporation to yield the crude product.

-

The product can be further purified by crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good | [1] |

| Melting Point | 54-56 °C | |

| Optical Purity | 0-1% racemized material | [1] |

Method 2: Direct Benzyloxycarbonylation of N-methyl-L-alanine

This is a common and straightforward method for the synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine.[2] It involves the reaction of N-methyl-L-alanine with benzyl chloroformate under basic conditions.

Reaction Scheme:

Caption: Direct benzyloxycarbonylation.

General Experimental Protocol (Hypothetical):

Materials:

-

N-methyl-L-alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Suitable solvent (e.g., water, dioxane/water mixture)

-

Diethyl ether or other organic solvent for extraction

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Dissolve N-methyl-L-alanine in an aqueous solution of a base (e.g., 2N NaOH) and cool the solution in an ice bath.

-

Simultaneously add benzyl chloroformate and an aqueous solution of the base dropwise to the cooled solution, maintaining the temperature below 5 °C and the pH in the alkaline range.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 2N HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data:

| Parameter | Value |

| Melting Point | 54-56 °C |

Characterization Data

Accurate characterization of the synthesized N-Benzyloxycarbonyl-N-methyl-L-alanine is crucial to confirm its identity and purity.

Physical Properties:

| Property | Description |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Melting Point | 54-56 °C |

Spectroscopic Data:

While specific spectra for N-Benzyloxycarbonyl-N-methyl-L-alanine were not found in the immediate search results, representative NMR data for the closely related N-Cbz-D-alanine can provide an indication of the expected chemical shifts.

-

¹H NMR (Expected): The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the alanine moiety, the N-methyl protons, the alpha-proton of the alanine backbone, the methylene protons of the benzyl group, and the aromatic protons of the benzyl group.

-

¹³C NMR (Expected): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the carbons of the benzyl group, and the carbons of the N-methyl-alanine backbone.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: General synthesis and characterization workflow.

Conclusion

This technical guide has outlined the primary synthetic routes to N-Benzyloxycarbonyl-N-methyl-L-alanine, providing a detailed experimental protocol for the N-methylation of N-benzyloxycarbonyl-L-alanine. While a specific, detailed protocol for the direct benzyloxycarbonylation of N-methyl-L-alanine was not found in the surveyed literature, a general procedure has been provided based on analogous reactions. The characterization data presented will aid researchers in confirming the identity and purity of their synthesized product. The provided workflows and diagrams offer a clear visual representation of the synthetic processes. This guide serves as a valuable resource for chemists and drug development professionals engaged in the synthesis of modified amino acids for peptide and medicinal chemistry applications.

References

Technical Guide: Cbz-N-methyl-L-alanine (Cbz-MeAla-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-N-methyl-L-alanine (Cbz-MeAla-OH), a key building block in peptide synthesis and drug discovery. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in peptide chemistry.

Core Data Summary

Quantitative information for Cbz-MeAla-OH is summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol [1][2][3] |

| CAS Number | 21691-41-8[1][2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54-56 °C |

| Storage Temperature | 2-8 °C |

Synthesis of Cbz-MeAla-OH: An Experimental Protocol

The synthesis of Cbz-MeAla-OH is typically achieved through the protection of the amino group of N-methyl-L-alanine using benzyl chloroformate (also known as carbobenzoxy chloride or Cbz-Cl). This procedure is a modification of the classic Schotten-Baumann reaction, adapted for amino acid protection.

Materials and Reagents

-

N-methyl-L-alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Distilled water

-

pH indicator paper or pH meter

Equipment

-

Three-necked round-bottom flask

-

Dropping funnels (2)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

Experimental Procedure

A common method for the preparation of N-[(benzyloxy)carbonyl]-N-methylalanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. The following protocol is adapted from the synthesis of similar Cbz-protected amino acids.

-

Dissolution of N-methyl-L-alanine: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve N-methyl-L-alanine in a 2N aqueous solution of sodium hydroxide. The temperature should be maintained at or below 5°C.

-

Addition of Reagents: While vigorously stirring the cooled solution, simultaneously add benzyl chloroformate and an additional volume of 2N sodium hydroxide solution dropwise from separate dropping funnels. The rate of addition should be controlled to maintain the reaction temperature below 5°C and the pH in the alkaline range.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2-3 hours to ensure the reaction goes to completion.

-

Work-up - Removal of Unreacted Benzyl Chloroformate: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 2N hydrochloric acid. The product, Cbz-MeAla-OH, will precipitate out of the solution as a white solid or oil.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Crystallization: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product, often an oil, can be crystallized from a solvent system such as ethyl acetate/hexane to yield pure Cbz-MeAla-OH as a white crystalline solid.

Application in Peptide Synthesis

Cbz-MeAla-OH is an important reagent in peptide synthesis. The carbobenzoxy (Cbz) group serves as a protecting group for the secondary amine of N-methyl-alanine. N-methylated amino acids are incorporated into peptides to increase their resistance to enzymatic degradation, thereby improving their bioavailability and in vivo half-life.

The Cbz protecting group is stable under the basic conditions used for Fmoc group removal but can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis) or with strong acids, offering an orthogonal protection strategy in the synthesis of complex peptides. This makes Cbz-protected amino acids valuable for both solid-phase and solution-phase peptide synthesis.

Visualizing the Chemistry

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Cbz-MeAla-OH.

Role in Peptide Synthesis

This diagram outlines the general workflow for incorporating Cbz-MeAla-OH into a peptide chain during solid-phase peptide synthesis (SPPS).

References

Technical Guide: Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine)

CAS Number: 21691-41-8

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-Me-Ala-OH, also known as N-Benzyloxycarbonyl-N-methyl-L-alanine. This compound is a crucial building block in the field of peptide chemistry, particularly in the synthesis of modified peptides for therapeutic applications. Its unique N-methylated structure offers significant advantages in designing peptides with enhanced stability and bioavailability.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis.[1] The N-methyl group provides steric hindrance and reduces the susceptibility of the resulting peptide bond to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₄ | [2][3] |

| Molecular Weight | 237.25 g/mol | [2] |

| Melting Point | 54-56 °C | |

| Boiling Point (Predicted) | 389.5 ± 31.0 °C | |

| Density (Predicted) | 1.222 g/cm³ | |

| pKa (Predicted) | 4.01 ± 0.10 | |

| Appearance | White to off-white powder/solid | |

| Purity | ≥98.0% (HPLC) |

Table 2: Identification and Registry Numbers

| Identifier | Value | References |

| CAS Number | 21691-41-8 | |

| MDL Number | MFCD00153386 | |

| PubChem CID | 285413 | |

| Beilstein/REAXYS | 2462310 | |

| Synonyms | Z-N-Me-L-Ala-OH, Z-N-methyl-L-alanine, N-Benzyloxycarbonyl-N-methyl-L-alanine, Cbz-MeAla-OH |

Table 3: Solubility and Storage

| Parameter | Details | References |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Ethyl Acetate, DMSO (100 mg/mL), and Methanol. | |

| Storage Conditions | Powder: 2-8°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months. |

Role in Peptide Synthesis

This compound is primarily utilized as a protected amino acid derivative in peptide synthesis. The N-methylation of amino acids within a peptide sequence is a common strategy to enhance the resulting peptide's bioavailability and in vivo half-life. This modification can improve cell permeability and enhance interactions with hydrophobic targets. The benzyloxycarbonyl (Z) group is a well-established amine protecting group, typically removed under specific conditions that do not affect the peptide backbone.

The general workflow for incorporating this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and desired scale, the following provides a generalized methodology for the key steps involving this compound in solid-phase peptide synthesis.

Synthesis of this compound

A common method for the preparation of N-benzyloxycarbonyl-N-methyl-L-alanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. This reaction introduces the Z-protecting group onto the nitrogen atom of the amino acid.

Incorporation into a Peptide Chain (Coupling Reaction)

Objective: To couple this compound to the free amine of a resin-bound amino acid or peptide.

Materials:

-

Resin with N-terminally deprotected peptide chain

-

This compound

-

Coupling reagents (e.g., DIC/Oxyma, HBTU/DIEA)

-

Solvent (e.g., DMF)

Protocol:

-

Swell the resin in the reaction solvent (e.g., DMF).

-

Prepare a solution of this compound and the activating agents (e.g., DIC and Oxyma) in the reaction solvent.

-

Add the activated this compound solution to the resin.

-

Allow the reaction to proceed with agitation for a specified time (typically 1-4 hours) at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Upon completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. The choice of deprotection method depends on the stability of other functional groups present in the peptide.

Logical Relationships in Peptide Modification

The introduction of N-methylation imparts specific properties to the resulting peptide. The logical flow from this chemical modification to the desired biological outcome is illustrated below.

Applications and Research Context

This compound is a valuable reagent for the synthesis of peptide-based therapeutics. Its use allows for the fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. N-methylated peptides have been explored in various therapeutic areas, including oncology and metabolic diseases. The ability to mimic natural amino acids while offering distinct advantages makes it a preferred choice in biochemistry and molecular biology research.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing protective gloves, eye protection, and working in a well-ventilated area. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Z-N-Me-Ala-OH: Properties and Applications

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH), a key building block in synthetic peptide chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Compound Profile

This compound is an N-protected, N-methylated derivative of the amino acid alanine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during peptide coupling. The N-methylation offers unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Z-N-methyl-L-alanine, N-Benzyloxycarbonyl-N-methyl-L-alanine, Cbz-MeAla-OH | --INVALID-LINK-- |

| CAS Number | 21691-48-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 237.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | [Various Suppliers] |

| Purity | Typically ≥98% (HPLC) | --INVALID-LINK-- |

Solubility Characteristics

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on supplier information and the general nature of protected amino acids, a qualitative solubility profile can be summarized. N-methylation can influence solubility, often leading to increased lipophilicity and, in some cases, enhanced aqueous solubility compared to their non-methylated counterparts[1][2].

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Generally low to insoluble | The hydrophobic Z-group and methyl group decrease aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of protected peptides and amino acids[3][4][5]. |

| N,N-Dimethylformamide (DMF) | Soluble | Widely used in solid-phase and solution-phase peptide synthesis. |

| Methanol (MeOH) | Soluble | Often used for crystallization and as a reaction solvent. |

| Ethanol (EtOH) | Soluble | Similar to methanol. |

| Acetonitrile (ACN) | Soluble | A common solvent in reversed-phase HPLC for purification and analysis. |

| Dichloromethane (DCM) | Soluble | Frequently used in organic synthesis and peptide coupling reactions. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent used in extraction and chromatography. |

| Chloroform (CHCl₃) | Soluble | A nonpolar organic solvent. |

Note: For highly hydrophobic peptides or amino acid derivatives, initial dissolution in a small amount of a strong organic solvent like DMSO or DMF followed by dilution with the desired aqueous or less polar organic solvent is a common practice.

Experimental Protocol: Determination of Solubility

While a specific, validated protocol for this compound is not available, the following general gravimetric method is a standard approach for determining the solubility of amino acid derivatives in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, Methanol, Water)

-

Analytical balance (readable to 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker/water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure saturation is reached. The solution should have visible solid remaining.

-

-

Sample Collection and Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a precise volume (e.g., 0.5 mL) of the clear supernatant without disturbing the solid.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Determine the weight of the vial with the supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the supernatant. This can be done in a drying oven at a temperature below the decomposition point of this compound or under high vacuum.

-

Once the solvent is completely removed and a constant weight is achieved, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/L or mg/mL, using the mass of the dissolved solid and the volume of the supernatant taken.

-

Application in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The N-methyl group imparts unique properties to the resulting peptide, such as increased proteolytic stability and altered conformation, which can be beneficial for therapeutic peptides.

The general workflow for incorporating this compound into a peptide chain via SPPS is illustrated below.

Logical Relationships in Solubility Testing

The process of determining an appropriate solvent for an amino acid derivative like this compound follows a logical progression from readily available, less harsh solvents to stronger, organic solvents, especially when dealing with hydrophobic compounds.

Conclusion

This compound is an essential reagent for the synthesis of N-methylated peptides. While detailed quantitative solubility data is sparse, its general solubility in common organic solvents used in peptide synthesis, such as DMF and DMSO, is well-established. The provided general protocol for solubility determination and the workflow for its application in SPPS serve as valuable resources for researchers in the field. The unique properties conferred by N-methylation make this compound and similar derivatives important tools in the development of novel peptide-based therapeutics.

References

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scribd.com [scribd.com]

- 5. genscript.com [genscript.com]

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various chemical modifications, the N-methylation of amino acids stands out as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide chemistry, from their synthesis and incorporation to their profound impact on peptide properties and their application in drug development.

The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, introduces significant conformational and physicochemical changes.[1][2] This seemingly minor modification can dramatically improve a peptide's pharmacokinetic profile, making it a more viable drug candidate.[3][4][5] The key advantages conferred by N-methylation include:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's in vivo half-life.

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating its passage through cell membranes. This can lead to improved oral bioavailability, a highly sought-after property for peptide-based drugs.

-

Conformational Control and Receptor Selectivity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can favor a specific bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity.

-

Reduced Aggregation and Increased Solubility: N-methylation can disrupt the hydrogen bonding networks that lead to peptide aggregation, thereby improving solubility.

Synthesis and Incorporation of N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide sequence can be achieved through two main strategies: the use of pre-synthesized N-methylated amino acid building blocks or the on-resin N-methylation of a peptide.

Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-protected N-methyl-amino acids (Fmoc-N-Me-AA-OH) is a crucial first step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed for this purpose, with the Biron-Kessler method being a widely used approach.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using 2-CTC Resin

This protocol describes a solid-phase method for the synthesis of Fmoc-N-methyl-amino acids utilizing 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH, Fmoc-βAla-OH)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or methyl iodide

-

2-Mercaptoethanol

-

Fmoc-OSu

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

o-NBS Protection: Dissolve o-NBS-Cl and DIEA in DCM and add to the resin. Shake for 1-2 hours. Wash with DCM and DMF.

-

N-Methylation: Swell the resin in DMF. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF. Shake for the appropriate time (this step may be repeated for complete methylation). Wash with DMF and DCM.

-

o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. Wash with DMF and DCM.

-

Fmoc Protection: Dissolve Fmoc-OSu and DIEA in DCM and add to the resin. Shake for 2-4 hours. Wash with DCM and DMF.

-

Cleavage from Resin: Wash the resin with DCM. Treat the resin with a solution of 1% TFA in DCM for 1-minute intervals, collecting the filtrate in a flask containing MilliQ water. Repeat this step four times.

-

Purification: Extract the aqueous phase with DCM. Dry the combined organic layers and evaporate the solvent to obtain the crude Fmoc-N-Me-AA-OH. Purify by chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide chain during SPPS presents challenges due to the increased steric hindrance of the N-methylated amine. This can lead to slower and less efficient coupling reactions.

Experimental Protocol: On-Resin N-Methylation of a Peptide

This protocol outlines a general method for the site-selective N-methylation of a peptide while it is still attached to the solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or DIEA

-

Dimethyl sulfate (DMS) or methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

-

2-Mercaptoethanol or thiophenol

-

DMF

-

DCM

Procedure:

-

o-NBS Protection: After Fmoc deprotection of the desired amino acid residue, treat the resin-bound peptide with o-NBS-Cl and a hindered base like collidine or DIEA in DMF.

-

Methylation: Treat the o-NBS protected peptide with a methylating agent (e.g., DMS or MeI) and a non-nucleophilic base (e.g., DBU or TBD) in DMF.

-

o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

-

Coupling of the Next Amino Acid: The newly formed N-methylated amine is now ready for coupling with the next Fmoc-protected amino acid. Due to the increased steric hindrance, specialized coupling reagents are often required.

Coupling Reagents for N-Methylated Amino Acids:

Standard coupling reagents like HBTU and HCTU are often less effective for coupling to N-methylated amino acids. More potent reagents are recommended:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent for sterically hindered amino acids.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): These have shown promise for difficult couplings involving N-methylated residues.

-

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Can be useful for couplings where nucleophile hindrance is a problem.

Monitoring Coupling Reactions:

The standard ninhydrin test is not effective for monitoring couplings to N-methylated amines. The bromophenol blue test is a suitable alternative.

-

Bromophenol Blue Test: A small sample of resin is washed and treated with a bromophenol blue solution in DMF. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, necessitating a recoupling step.

Impact of N-Methylation on Peptide Properties: Quantitative Data

The effects of N-methylation on the physicochemical and biological properties of peptides have been extensively studied. The following tables summarize key quantitative data from various studies, highlighting the significant improvements that can be achieved.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide/Analog | Modification | Enzyme/Assay Condition | Half-life (t₁/₂) | Fold Improvement | Reference |

| E. faecalis fsr quorum sensing modulating peptides | N-methylation | Not specified | > 6-fold increase | >6 | |

| Cyclic Peptides | Cyclization and N-methylation | Human Plasma | > 360 min | - | |

| DhHP-6 | N-methylation | Serum | Increased stability | - | |

| DhHP-6 | N-methylation | Intestinal homogenate | Increased stability | - |

Table 2: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

| Peptide/Analog | Modification | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide | Three N-methyl groups | - | - | 28% in rat | |

| Tri-N-methylated Veber-Hirschmann peptide analog | Three N-methyl groups | - | - | 10% | |

| Poly alanine cyclic hexapeptide library (10 analogs) | Multiple N-methylations | Caco-2 | > 10 | - | |

| Somatostatin analog | Triple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹ | Caco-2 | 4 | Improved |

Table 3: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Analog | Modification | Receptor | Binding Affinity (K D or IC₅₀) | Change in Affinity | Reference |

| HIV-1 Frameshift-Stimulating RNA-binding peptides | N-methylation | FSS RNA | Low nanomolar K D | Increased affinity | |

| Melanocortin Peptide (MT-II) | Multiple N-methylations | hMC1R | Not specified | Improved selectivity |

Visualization of Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships in peptide chemistry.

General Workflow for SPPS of N-Methylated Peptides

Caption: Workflow for on-resin N-methylation during Solid-Phase Peptide Synthesis (SPPS).

Impact of N-Methylation on Peptide Properties

Caption: The multifaceted impact of N-methylation on peptide properties.

Decision-Making Workflow for Sequencing N-Methylated Peptides

Caption: Decision workflow for selecting a sequencing method for N-methylated peptides.

Analytical Techniques for N-Methylated Peptides

The characterization of N-methylated peptides requires specialized analytical techniques to confirm their sequence and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the conformational analysis of N-methylated peptides in solution. It can provide information on the cis/trans isomerization of the N-methylated amide bond and help determine the three-dimensional structure.

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for sequencing N-methylated peptides and identifying the exact location of the modification. Techniques like Electron Transfer Dissociation (ETD) are particularly useful for fragmenting the peptide backbone without cleaving labile post-translational modifications.

-

X-ray Crystallography: This technique can provide high-resolution structural information of N-methylated peptides in their solid state, revealing details about their conformation.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides and can indicate conformational changes induced by N-methylation.

Conclusion

N-methylated amino acids are indispensable tools in modern peptide drug discovery. The ability of N-methylation to enhance proteolytic stability, improve cell permeability, and control conformation has led to the development of more potent and bioavailable peptide therapeutics. While the synthesis and incorporation of N-methylated residues present unique challenges, the development of robust synthetic protocols and specialized coupling reagents has made this strategy more accessible. As our understanding of the intricate relationship between N-methylation, conformation, and biological activity continues to grow, so too will the number of innovative N-methylated peptide drugs entering the clinical pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Benzyloxycarbonyl (Cbz or Z) group holds a foundational place in the art of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[2][3] Despite the advent of other key protecting groups like Boc and Fmoc, the Cbz group remains an indispensable tool due to its unique stability, ease of introduction, and versatile cleavage methods.[2]

This technical guide offers a comprehensive overview of the Cbz group's core functions, applications, and detailed methodologies, providing data-driven insights for its strategic implementation in synthesis.

Core Function and Strategic Role

The primary role of the Cbz group is to temporarily mask the nucleophilicity of amines, converting them into significantly less reactive carbamates. This protection prevents unwanted side reactions during subsequent synthetic steps such as peptide bond formation, alkylations, or acylations.

Key advantages of the Cbz group include:

-

Robust Stability: Cbz-protected amines are stable across a wide range of conditions, including basic and mildly acidic media.

-

Enhanced Crystallinity: The introduction of the Cbz group often improves the crystallinity of intermediates, which simplifies purification through recrystallization.

-

Orthogonal Potential: A defining feature of the Cbz group is its unique cleavage pathway via hydrogenolysis. This makes it orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), a critical feature in multi-step syntheses.

Introduction of the Cbz Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid generated during the reaction.

For chiral amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization, while a pH that is too low can cause the decomposition of benzyl chloroformate. Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).

Cleavage of the Cbz Group (Deprotection)

The versatility of the Cbz group is highlighted by the multiple methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.

-

Catalytic Hydrogenolysis : This is the most common and mildest method for Cbz removal. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). This process, which occurs at neutral pH, is highly efficient and compatible with most other protecting groups. The byproducts are toluene and carbon dioxide, which are easily removed. Transfer hydrogenation, using a hydrogen donor like ammonium formate, provides an alternative to using flammable hydrogen gas.

-

Acidolysis : Strong acidic conditions, most notably hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is harsher and is typically reserved for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other catalyst poisons). The mechanism involves protonation of the carbamate followed by nucleophilic attack by bromide.

-

Other Conditions : Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can selectively remove Cbz groups in the presence of sensitive functionalities like double bonds or benzyl ethers. In specific cases, alkaline conditions or dissolving metal reductions can also be employed.

Quantitative Data Summary

The efficiency of Cbz protection and deprotection reactions is consistently high, as summarized in the tables below.

Table 1: Representative Yields for Cbz-Protection of Amines

| Substrate | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT | 90% | |

| Various Amines | Cbz-Cl, PEG-400, Room Temp | 90-98% | |

| Aliphatic/Aromatic Amines | Cbz-Cl, H₂O, Room Temp | 85-96% |

| Amino Acid Esters | Cbz-Cl, H₂O, Room Temp | 93-95% | |

Table 2: Representative Yields for Cbz-Deprotection Methods

| Method | Reagent/Conditions | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, 10% Pd/C, MeOH, RT | General Cbz-Amines | >90% | |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | N-Cbz derivatives | High | |

| Acidolysis | 33% HBr in Acetic Acid | Cbz-Peptides | High (often >90%) |

| Lewis Acid | AlCl₃, HFIP, RT | N-Cbz Amines | High to Excellent | |

Detailed Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection of an Amine

This protocol describes a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions.

-

Materials:

-

Amine substrate (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N NaOH (1.1 equiv)

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)

-

Ethyl acetate and 1M HCl for work-up

-

-

Procedure:

-

Dissolution: Dissolve the amine substrate in a suitable solvent mixture, such as THF and water (2:1).

-

Base Addition: Add the base (e.g., sodium bicarbonate) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate dropwise while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water. If impurities are present, extract with diethyl ether. Acidify the aqueous layer to pH ~1 using 1M HCl to precipitate the product if it is an acid (like a protected amino acid), or extract directly with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

-

Protocol 2: General Procedure for Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas, a widely used and efficient method.

-

Materials:

-

Cbz-protected substrate

-

10% Palladium on Carbon (Pd/C) catalyst (5–10% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source (H₂ balloon or hydrogenation apparatus)

-

Celite

-

-

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethyl acetate in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator). Evacuate the flask with a vacuum and then backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the suspension vigorously under the hydrogen atmosphere at room temperature. The reaction is typically complete within 1–16 hours. Monitor progress by TLC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, which is pyrophoric. Wash the Celite pad with a small amount of the solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further.

-

References

The Discovery, History, and Biological Significance of N-methyl-L-alanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-alanine (NMLA) and its derivatives represent a class of non-proteinogenic amino acids with growing significance in biochemical research and pharmaceutical development. The introduction of a methyl group on the nitrogen atom of L-alanine confers unique conformational properties that influence the stability, permeability, and biological activity of peptides and other molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery and history of NMLA derivatives, their synthesis, and their emerging roles in neuroscience, particularly in the context of neurodegenerative diseases. We present quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and a visualization of their potential signaling pathways.

Introduction

The strategic modification of amino acids is a cornerstone of modern drug discovery and chemical biology. N-methylation is a subtle yet powerful alteration that can dramatically impact the pharmacological properties of peptides and small molecules. This guide focuses on N-methyl-L-alanine (NMLA) derivatives, exploring their journey from chemical curiosities to molecules of significant interest for their potential to modulate critical biological processes.

Discovery and History

The story of N-methyl-L-alanine is intertwined with the broader history of amino acid chemistry.

-

1850: The parent amino acid, alanine, was first synthesized from acetaldehyde by the German chemist Adolph Strecker. This synthesis produced a racemic mixture of D,L-alanine.[1]

-

1970: A pivotal moment in the history of NMLA was the report of its enzymatic synthesis, indicating a potential biological role for this modified amino acid.[2]

-

Late 20th and Early 21st Century: Research into N-methylated amino acids gained momentum with the rise of peptide-based therapeutics. Scientists began to appreciate that N-methylation could enhance the proteolytic stability and membrane permeability of peptides.[3][4] More recently, efficient one-step fermentative processes for producing N-methyl-L-alanine have been developed, making this compound more accessible for research and industrial applications.[4]

A significant driver of recent interest in N-methylated amino acids has been the study of the neurotoxin β-N-methylamino-L-alanine (BMAA). While structurally distinct from NMLA, the investigation into BMAA's role in neurodegenerative diseases has spurred broader research into the neuroactivity of N-methylated amino acids.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of N-methyl-L-alanine and related compounds.

| Parameter | Value | Reference |

| Titer | 31.7 g/L | |

| Yield (from glucose) | 0.71 g/g | |

| Volumetric Productivity | 0.35 g/L/h | |

| Main Byproducts | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) | |

| Table 1: Fermentative Production of N-methyl-L-alanine using engineered Corynebacterium glutamicum. |

| Compound | Biological Effect | Concentration / IC50 | Cell Type/Model | Reference |

| L-phenylalanine | Inhibition of NMDA-activated currents (INMDA) | 1.71 ± 0.24 mM | Cultured rat hippocampal neurons | |

| β-N-methylamino-L-alanine (BMAA) | Potentiation of NMDA-induced neuronal injury | 10 µM | Cortical cell culture | |

| β-N-methylamino-L-alanine (BMAA) | Potentiation of amyloid-β-induced toxicity | 10 µM | Cortical cell culture | |

| β-N-methylamino-L-alanine (BMAA) | Potentiation of 1-methyl-4-phenylpyridinium ion (MPP+) toxicity | 10 µM | Cortical cell culture | |

| Table 2: Biological Activity of N-methylated and Related Amino Acids in Neurotoxicity Models. |

Experimental Protocols

Synthesis of N-acetyl-N-methyl-L-alanine

This protocol describes the synthesis of an N-acylated derivative of N-methyl-L-alanine.

Materials:

-

N-methyl-L-alanine methyl ester

-

Methanol

-

1 N Sodium hydroxide (aqueous)

-

Chloroform

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve the starting N-methyl-L-alanine methyl ester in a mixture of 100 ml of methanol and 170 ml of 1 N aqueous sodium hydroxide.

-

Allow the solution to stand at room temperature for 2 hours.

-

Remove the methanol under reduced pressure.

-

Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (5 x 140 ml).

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure to yield a white solid.

-

Recrystallize the solid from an ethyl acetate-hexane mixture to obtain pure N-acetyl-N-methyl-L-alanine as colorless needles. A yield of 8.1 g has been reported.

Whole-Cell Patch-Clamp Analysis of NMDA Receptor Currents

This protocol provides a general framework for assessing the modulatory effects of NMLA derivatives on NMDA receptor activity.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

-

External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.

-

Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

-

NMDA and glycine stock solutions.

-

Stock solution of the NMLA derivative to be tested.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare cultured neurons on coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Identify a healthy neuron for recording.

-

Pull glass micropipettes and fill with internal solution.

-

Approach the cell with the micropipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current (INMDA).

-

After establishing a stable baseline INMDA, co-apply the NMLA derivative at various concentrations with the NMDA/glycine solution.

-

Record the changes in the amplitude and kinetics of INMDA in the presence of the test compound.

-

Analyze the data to determine the IC50 or EC50 of the NMLA derivative.

Neuroprotection Assay in Primary Neuronal Cultures

This protocol outlines a method to evaluate the potential neuroprotective effects of NMLA derivatives against glutamate-induced excitotoxicity.

Materials:

-

Primary cortical or hippocampal neuron cultures.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Glutamate stock solution.

-

NMLA derivatives to be tested.

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Cell viability assay reagents (e.g., MTT or Calcein-AM).

Procedure:

-

Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treat the neurons with various concentrations of the NMLA derivative for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh medium containing the NMLA derivative.

-

Incubate the cells for 24 hours.

-

Assess cell death by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

-

Assess cell viability using a standard assay such as the MTT assay.

-

Calculate the percentage of neuroprotection conferred by the NMLA derivative compared to the glutamate-only treated control.

Signaling Pathways and Visualizations

The neurotoxic effects of the related compound BMAA are, in part, mediated through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity. While the direct effects of NMLA derivatives on this pathway are still under investigation, the NMDA receptor signaling cascade represents a primary putative target.

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, activating a cascade of downstream signaling molecules.

Putative NMDA receptor-mediated signaling pathway.

Conclusion and Future Directions

N-methyl-L-alanine derivatives are a promising class of molecules for probing and potentially modulating neuronal function. Their unique structural properties, conferred by N-methylation, offer advantages in the design of novel therapeutics, particularly for neurodegenerative disorders where modulation of glutamate receptor signaling is a key therapeutic strategy. While the direct interactions of a broad range of NMLA derivatives with specific neuronal targets remain to be fully elucidated, the foundational knowledge of their synthesis and the biological activities of related compounds provide a strong basis for future research. The experimental protocols and signaling pathway models presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these intriguing molecules. Future work should focus on the systematic synthesis and screening of diverse NMLA derivative libraries to establish clear structure-activity relationships and to identify lead compounds with therapeutic potential.

References

- 1. acs.org [acs.org]

- 2. The enzymatic synthesis of N-methylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-N-Me-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH) in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids like this compound into peptide sequences is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.

Introduction to N-Methylated Peptides

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, offers significant advantages for drug development.[1] This modification introduces conformational constraints, which can stabilize specific secondary structures such as β-turns.[1] The key benefits of incorporating N-methylated amino acids include:

-

Enhanced Metabolic Stability: Increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2]

-

Improved Membrane Permeability: Facilitates better absorption and oral bioavailability.[1]

-

Enhanced Target Affinity and Specificity: The conformational rigidity can lead to more precise binding to biological targets.

However, the steric hindrance caused by the N-methyl group presents a significant challenge during SPPS, making the formation of the peptide bond difficult. This can result in low coupling yields and an increased risk of racemization. Therefore, the selection of appropriate coupling reagents and optimized protocols is critical for the successful incorporation of N-methylated residues like this compound.

Challenges in Incorporating this compound

The primary challenge in using this compound in SPPS is the steric hindrance at the N-terminal amine. The presence of the methyl group on the nitrogen atom makes it a less potent nucleophile, slowing down the coupling reaction. Standard coupling reagents, such as HBTU, are often inefficient in overcoming this steric barrier, leading to incomplete couplings and truncated peptide sequences.

Another challenge is the potential for side reactions. During trifluoroacetic acid (TFA) cleavage, peptides containing acetylated N-methylamino acids at the N-terminus may experience loss of the acetyl group. Additionally, fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines are known side reactions.

Recommended Coupling Reagents

To overcome the challenges associated with coupling sterically hindered N-methylated amino acids, the use of highly efficient coupling reagents is essential. The following table summarizes recommended reagents for incorporating this compound and other N-methylated amino acids in SPPS.

| Coupling Reagent | Chemical Name | Recommended Use for N-Methylated Amino Acids | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly Recommended | Reacts faster and with less epimerization during coupling compared to HBTU. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly Recommended | Particularly effective in coupling N-protected N-methyl amino acids. |

| PyBOP / HOAt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | Recommended | A promising combination for coupling sterically hindered residues. |

| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Recommended | A more reactive coupling reagent, developed to overcome issues with incomplete couplings to N-methyl amino acids. |

| HDBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Less Effective / Not Recommended | Often results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity. |

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis with HATU as the coupling reagent. This protocol assumes a standard Fmoc-based SPPS strategy. If a Boc-based strategy is employed with the Z-protecting group, the deprotection and coupling steps for the N-methylated residue will be similar, but the overall synthesis strategy will differ.

Materials

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF) of high purity

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Bromophenol blue test solution (250 mg in 50 ml DMF)

-

Peptide synthesis vessel

-

Shaker

Protocol for Coupling this compound

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection (of the preceding amino acid):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

-

-

Activation of this compound:

-

In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid/HATU solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Shake the mixture at room temperature for at least 2 hours. Due to steric hindrance, a longer coupling time is recommended.

-

-

Monitoring the Coupling Reaction:

-

Standard ninhydrin test is not effective for secondary amines. Use the Bromophenol Blue test to monitor the completion of the coupling.

-

Bromophenol Blue Test Procedure:

-

Take a small sample of the resin and wash it with methanol.

-

Add 2 ml of the test solution.

-

Observe the color. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

-

-

If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated this compound solution.

-

-

Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard SPPS protocols.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. The Z-group will also be cleaved under these conditions.

-

After the specified cleavage time (typically 2-3 hours), filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide with cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationship of Challenges and Solutions in N-Methylated SPPS

Caption: Relationship between challenges and solutions in the SPPS of N-methylated peptides.

References

Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-L-alanine (Cbz-MeAla-OH), into peptide structures is a critical strategy in medicinal chemistry. This modification offers several advantages, including enhanced metabolic stability, increased cell permeability, and conformational constraint of the peptide backbone. However, the steric hindrance imparted by the N-methyl group presents a significant synthetic challenge, often leading to reduced coupling efficiency and an increased risk of epimerization.

These application notes provide a detailed overview of common coupling methods for Cbz-MeAla-OH, complete with experimental protocols and a comparative analysis of their performance to guide researchers in selecting the optimal conditions for their synthetic needs.

Challenges in Coupling Cbz-MeAla-OH

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk surrounding the secondary amine, which significantly slows down the reaction rate compared to primary amino acids. This reduced nucleophilicity necessitates the use of highly potent coupling reagents to achieve satisfactory yields. Furthermore, the prolonged reaction times and forcing conditions that may be required can increase the risk of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the resulting peptide.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of Cbz-MeAla-OH. The following table summarizes the performance of various reagents based on literature data for N-methylated amino acids. It is important to note that yields and epimerization levels are highly dependent on the specific substrates, solvents, and other reaction conditions.

| Coupling Reagent/Method | Additive(s) | Typical Base | Common Solvents | Reported Yield (%) | Epimerization (%) | Key Considerations |

| HATU | None | DIPEA, TEA | DMF, CH₂Cl₂ | >90 | < 1 | Highly efficient for hindered couplings; should not be used in large excess to prevent potential side reactions. |

| HBTU | HOBt | DIPEA | DMF | 70-90 | < 5 | A reliable and cost-effective option for routine couplings, though generally slower than HATU. |

| PyAOP | None | DIPEA | DMF, CH₂Cl₂ | High | Low | Particularly effective for coupling N-protected N-methyl amino acids. |

| PyBroP | None | DIPEA | CH₂Cl₂ | ~70-80 | Low | A highly reactive phosphonium salt suitable for difficult couplings. |

| DCC/DIC | HOBt | None/DIPEA | CH₂Cl₂, DMF | 70-85 | Variable | Cost-effective; DCC produces insoluble DCU byproduct, while DIC's byproduct is more soluble. |

| WSCI (EDC) | HOBt, CuCl₂ | DIPEA | DMF | >90 | < 0.1 | The addition of CuCl₂ has been shown to be highly effective in suppressing racemization in couplings of peptides with C-terminal N-methyl amino acids.[1] |

Yields and epimerization rates are compiled from various sources and are intended for comparative purposes. Actual results may vary.

Experimental Protocols

General Workflow for Dipeptide Synthesis

The solution-phase synthesis of a dipeptide involving Cbz-MeAla-OH typically follows the sequential steps of amine component preparation, carboxylic acid activation, coupling, and subsequent work-up and purification.

Protocol 1: Coupling using HATU

This protocol employs a uronium salt-based coupling reagent, which is highly effective for sterically hindered amino acids.

Materials:

-

Cbz-MeAla-OH (1.0 eq)

-

Amino acid ester hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the salt.

-

In a separate flask, dissolve Cbz-MeAla-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the Cbz-MeAla-OH solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the activated Cbz-MeAla-OH solution to the neutralized amino acid ester solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using DCC/HOBt

This protocol utilizes the classical carbodiimide coupling method, which is cost-effective but requires the removal of the dicyclohexylurea (DCU) byproduct.

Materials:

-

Cbz-MeAla-OH (1.0 eq)

-

Amino acid ester hydrochloride (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride in CH₂Cl₂. Add DIPEA and stir at room temperature for 15 minutes.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Cbz-MeAla-OH and HOBt in CH₂Cl₂. Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in CH₂Cl₂ dropwise to the cooled Cbz-MeAla-OH solution and stir for 30 minutes at 0 °C. A white precipitate of DCU will form.

-

Coupling Reaction: Add the prepared free amino acid ester solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with CH₂Cl₂.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Racemization Suppression using WSCI/CuCl₂

This protocol is particularly recommended when coupling a peptide fragment with a C-terminal N-methyl alanine to minimize epimerization.[1]

Materials:

-

Peptide with C-terminal Cbz-MeAla-OH (1.0 eq)

-

Amino component (1.2 eq)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI or EDC) (1.1 eq)

-

Copper(II) chloride (CuCl₂) (0.5 - 2.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the peptide with C-terminal Cbz-MeAla-OH, the amino component, and CuCl₂ in anhydrous DMF.

-

Add DIPEA to the mixture.

-

Cool the reaction mixture to 0 °C.

-

Add WSCI to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature overnight.

-

Monitor the reaction for completion and epimerization by HPLC.

-

Proceed with standard aqueous work-up and purification.

Logical Decision-Making for Reagent Selection

The choice of coupling reagent depends on several factors, including the steric hindrance of the coupling partners, the desired purity, cost considerations, and the potential for epimerization.

Conclusion

The successful incorporation of Cbz-MeAla-OH into peptides is a challenging yet achievable task that relies on the careful selection of coupling reagents and the optimization of reaction conditions. For couplings where epimerization is a major concern, particularly at the C-terminus of a peptide fragment, the use of WSCI in combination with CuCl₂ is highly recommended. For sterically demanding couplings where high efficiency is required, HATU and PyAOP are excellent choices. Carbodiimide-based methods like DCC/HOBt remain a cost-effective option for less challenging couplings. The protocols and data presented herein provide a solid foundation for researchers to develop and refine their synthetic strategies for producing N-methylated peptides with enhanced therapeutic potential.